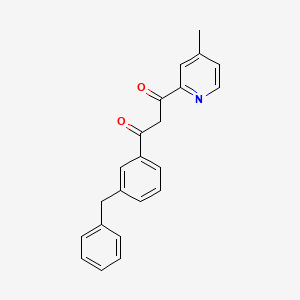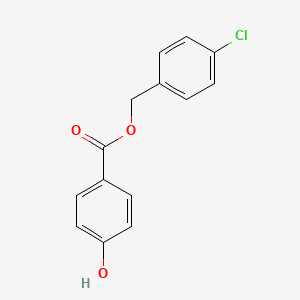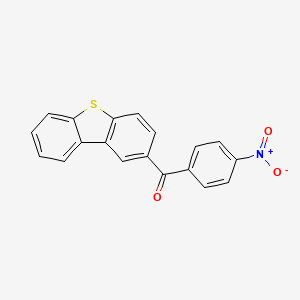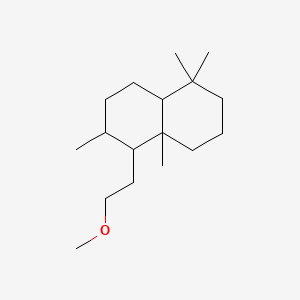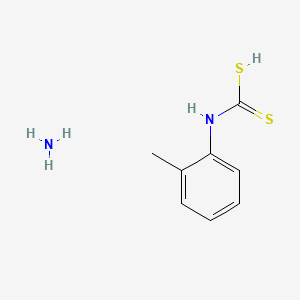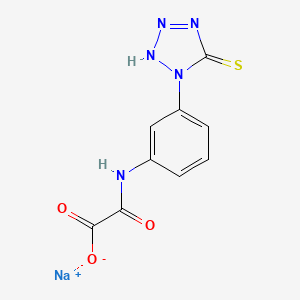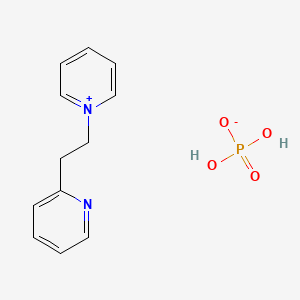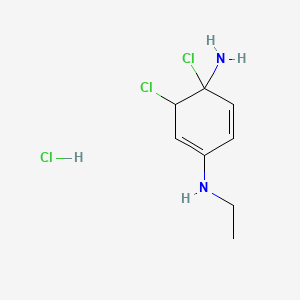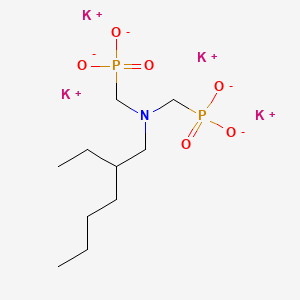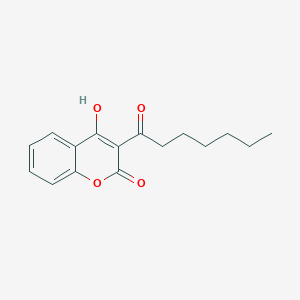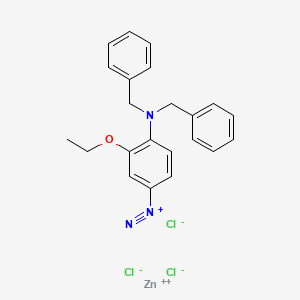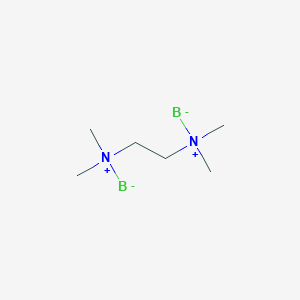
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate is a synthetic compound with a complex molecular structure. It is primarily used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its surfactant properties, making it valuable in formulations for personal care products, detergents, and other cleaning agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate typically involves the reaction of glycine with a fatty acid derivative. The process begins with the acylation of glycine using a fatty acid chloride, such as tetradecanoyl chloride, in the presence of a base like sodium hydroxide. The reaction proceeds under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control over reaction parameters is maintained. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through filtration and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture media and other biological assays due to its biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: The compound is widely used in the formulation of personal care products, detergents, and cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate involves its interaction with lipid membranes and proteins. The compound’s surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic substances. It can also interact with cellular membranes, leading to changes in membrane permeability and fluidity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]glycinate
- Sodium N-(2-hydroxyethyl)-N-[2-[(1-oxotetradecyl)amino]ethyl]glycinate
Uniqueness
Sodium N-(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl)glycinate is unique due to its specific fatty acid chain length and the presence of both hydroxyethyl and glycine moieties. This combination imparts distinct surfactant properties, making it particularly effective in reducing surface tension and enhancing solubility in various formulations.
Propriétés
Numéro CAS |
77056-22-5 |
|---|---|
Formule moléculaire |
C20H39N2NaO4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
sodium;2-[2-[2-hydroxyethyl(tetradecanoyl)amino]ethylamino]acetate |
InChI |
InChI=1S/C20H40N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)22(16-17-23)15-14-21-18-20(25)26;/h21,23H,2-18H2,1H3,(H,25,26);/q;+1/p-1 |
Clé InChI |
RANURSONAAGRAI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


